molecular formula C18H29ClN2O2 B4408242 1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride

1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride

Cat. No. B4408242
M. Wt: 340.9 g/mol
InChI Key: LBCWLMQHPDXNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic dopamine system. This system is involved in reward processing and motivation, and dysregulation of this system has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate dopamine signaling in the brain, which can have a range of effects on behavior and physiology. Studies have demonstrated that this compound can increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, this compound has been shown to decrease dopamine release in the nucleus accumbens, which may underlie its anti-addictive effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride in lab experiments is its selectivity for dopamine D3 receptors, which allows researchers to specifically target this receptor subtype. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on 1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanisms underlying this compound's effects on dopamine signaling and behavior. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans with neurological and psychiatric disorders.

Scientific Research Applications

1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, depression, and schizophrenia. Studies have shown that this compound can effectively reduce drug-seeking behavior in animal models of addiction and can also improve depressive-like behavior in rodents.

properties

IUPAC Name

1-[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-3-18(21)16-6-8-17(9-7-16)22-15-5-4-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWLMQHPDXNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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